

An In-depth Guide to the Molecular Structure and Polymorphism of Benzylthiouracil

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Compound of Interest

Compound Name: *Benzylthiouracil*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and polymorphic behavior of **Benzylthiouracil** (BTU), an active pharmaceutical ingredient (API) used in the treatment of hyperthyroidism. Understanding the solid-state chemistry of BTU, particularly its polymorphism, is critical for ensuring drug product quality, stability, and bioavailability.

Introduction to Benzylthiouracil

Benzylthiouracil (6-benzyl-2-thiouracil) is a thioamide-based antithyroid agent that inhibits the production of thyroid hormones.^[1] Like many APIs, its solid form can exist in different crystal structures known as polymorphs. These polymorphs, while chemically identical, possess distinct physical properties that can significantly impact the drug's performance, including its dissolution rate and manufacturing characteristics. Research has confirmed that **Benzylthiouracil** is dimorphic, existing in two distinct crystalline forms, designated Form I and Form II.^[1]

Molecular and Crystal Structure

The fundamental molecular structure of **Benzylthiouracil** consists of a pyrimidone ring functionalized with a benzyl group and a sulfur atom.

- IUPAC Name: 6-benzyl-2-sulfanylidene-1H-pyrimidin-4-one^[2]

- Molecular Formula: $C_{11}H_{10}N_2OS$ [\[2\]](#)
- Molecular Weight: 218.28 g/mol

The polymorphism of **Benzylthiouracil** arises from the molecule's conformational versatility, allowing it to pack in different arrangements within the crystal lattice.[\[1\]](#) This results in two polymorphs with unique crystal structures and physical properties. The crystallographic data for both forms, as identified in the literature, are summarized below.

Table 1: Crystallographic Data of **Benzylthiouracil** Polymorphs

Parameter	Form I	Form II
Crystal System	Monoclinic	Monoclinic
Space Group	$P2_1/a$	$P2_1/c$
a (Å)	10.457(4)	9.735(1)
b (Å)	20.131(6)	9.158(2)
c (Å)	10.339(4)	12.189(2)
** β (°) **	108.99(3)	107.83(1)

Data sourced from Halder (1987) for Form I and Delage et al. (1986) for Form II, as compiled by Rietveld et al. (2021).[\[1\]](#)

Thermodynamic Properties and Stability Relationship

Calorimetric studies have established the thermodynamic relationship between the two polymorphs. **Benzylthiouracil** exhibits an enantiotropic relationship, meaning each form is stable under a specific range of temperatures and pressures.[\[1\]](#)

- Form II is the thermodynamically stable polymorph under ambient conditions.[\[1\]](#)
- Form I is the stable form at higher temperatures.[\[1\]](#)

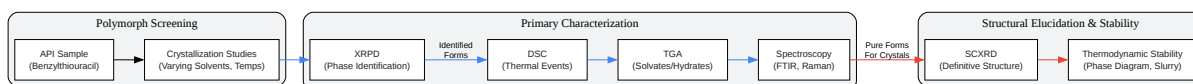
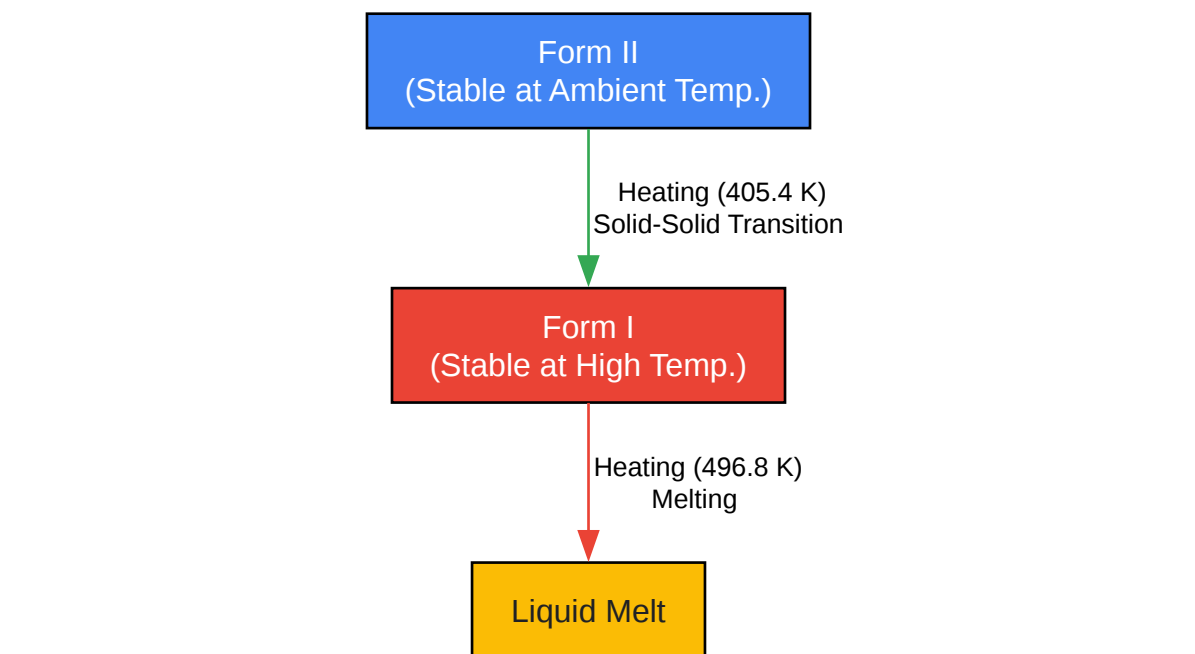
Upon heating, the low-temperature Form II undergoes an endothermic transformation into the high-temperature Form I.^[1] Further heating causes Form I to melt.^[1] Crystallographic and thermal expansion studies have shown that Form I is denser than Form II.^[1] This leads to a negative slope in the pressure-temperature phase diagram for the equilibrium between the two solid forms.^[1]

Table 2: Thermodynamic Properties of **Benzylthiouracil** Polymorphs

Parameter	Value
Form II → Form I Transition Temperature	405.4 (1.0) K
Enthalpy of Transition ($\Delta H_{II \rightarrow I}$)	5.6 (1.5) J g ⁻¹
Form I Melting Temperature	496.8 (1.0) K
Enthalpy of Fusion ($\Delta H_{I \rightarrow L}$)	152.6 (4.0) J g ⁻¹

Data sourced from Rietveld et al. (2021).^[1]

The thermodynamic relationship between the two polymorphs is illustrated in the following diagram.



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